3-Octanone
Overview
Description
3-Octanone: is an organic compound with the molecular formula C8H16O It is a colorless to slightly yellow liquid with a fruity odor reminiscent of lavenderethyl amyl ketone or ethyl pentyl ketone . It is naturally found in various plants such as lavender, rosemary, and nectarines, and is used in the flavor and fragrance industry due to its pleasant aroma .
Mechanism of Action
3-Octanone, also known as Octan-3-one, is an organic compound classified as a ketone . It is a colorless fragrant liquid with the formula
C5H11C(O)C2H5C_5H_{11}C(O)C_2H_5C5H11C(O)C2H5
. Here, we will delve into the mechanism of action of this compound, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.Target of Action
This compound is found in a variety of sources such as plants, herbs, and nectarines . It is also produced by oyster mushrooms as an insecticide to kill roundworms . Therefore, the primary targets of this compound are roundworms.
Mode of Action
It is known that it disrupts the cell membranes of roundworms, leading to their death .
Biochemical Pathways
This compound is among the most prevalent and best-studied fungal volatiles . These compounds display different effects that include growth suppression in both plants and fungi, induction of defensive behaviors such as accumulation of mycotoxins, phytohormone signaling cascades, and the inhibition of spore and seed germination .
Result of Action
The primary result of this compound’s action is the death of roundworms, which are harmful to oyster mushrooms . This allows the mushrooms to protect themselves from these pests. In addition, this compound can affect the growth and development of plants and fungi, potentially influencing their survival and reproduction .
Biochemical Analysis
Biochemical Properties
3-Octanone is found in a variety of sources such as plants, herbs, and nectarines . It is produced by oyster mushrooms as an insecticide to kill roundworms . It is also used as a flavor and fragrance ingredient
Cellular Effects
This compound has been found to have effects on different organisms such as differential growth or metabolite production . These compounds display different effects that include growth suppression in both plants and fungi, induction of defensive behaviors such as accumulation of mycotoxins, phytohormone signaling cascades, and the inhibition of spore and seed germination .
Molecular Mechanism
It is known that it can affect the growth and development of organisms and induce defensive behaviors
Temporal Effects in Laboratory Settings
It is known that this compound can affect the growth and development of organisms over time .
Dosage Effects in Animal Models
It is known that this compound can cause rapid paralysis, calcium influx, and neuronal cell death in Drosophila melanogaster .
Metabolic Pathways
It is known that this compound can affect the growth and development of organisms, which suggests that it may interact with various enzymes or cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Octanone can be synthesized through several methods:
Oxidation of 3-Octanol: This method involves the oxidation of 3-octanol using chromates as oxidizing agents.
Heating Propionic Acid and Caproic Acid: Another synthetic route involves heating a mixture of propionic acid and caproic acid over thorium oxide at high temperatures.
Industrial Production Methods: In industrial settings, this compound is produced by passing a mixture of vapors of caproic acid and acetic acid over thorium oxide at approximately 400°C . This method is preferred due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-Octanone undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to form carboxylic acids.
Reduction: It can be reduced to form 3-octanol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the carbonyl group is attacked by nucleophiles.
Common Reagents and Conditions:
Oxidation: Chromates or potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds.
Major Products:
Oxidation: Carboxylic acids.
Reduction: 3-Octanol.
Substitution: Various substituted ketones depending on the nucleophile used.
Scientific Research Applications
3-Octanone has a wide range of applications in scientific research:
Chemistry: It is used as a solvent for nitrocellulose and vinyl resins and as an intermediate in organic synthesis.
Biology: It is studied for its role in plant and fungal interactions.
Comparison with Similar Compounds
1-Octen-3-ol: Another eight-carbon volatile organic compound with similar applications in plant and fungal interactions.
2-Octanone: A structural isomer of 3-octanone with similar chemical properties but different olfactory characteristics.
2-Nonanone: A nine-carbon ketone with similar uses in the flavor and fragrance industry.
Uniqueness of this compound: this compound is unique due to its dual role as a flavor and fragrance agent and its biological activity as a nematicide. Its ability to disrupt cell membranes and induce oxidative stress sets it apart from other similar compounds .
Properties
IUPAC Name |
octan-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-3-5-6-7-8(9)4-2/h3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLVCLIPMVJYKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
Record name | ETHYL N-AMYL KETONE | |
Source | CAMEO Chemicals | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041954 | |
Record name | 3-Octanone | |
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Molecular Weight |
128.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethyl n-amyl ketone appears as a clear colorless liquid with a pungent odor. Insoluble in water and partially soluble in alcohol. Vapors are denser than air and may have a narcotic effect in high concentrations. Used in making perfumes and as a solvent for nitrocellulose and vinyl resins., Colorless to slightly yellow liquid; Pungent, somewhat fruity odor; [Merck Index] Colorless liquid; [MSDSonline], Liquid, colourless, oily liquid with a herbaceous, fruity warm odour | |
Record name | ETHYL N-AMYL KETONE | |
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Record name | 3-Octanone | |
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Record name | 3-Octanone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/396/ | |
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Boiling Point |
332.6 to 334.4 °F at 760 mmHg (USCG, 1999), 167.5 °C, 167.00 to 170.00 °C. @ 760.00 mm Hg | |
Record name | ETHYL N-AMYL KETONE | |
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Record name | 3-OCTANONE | |
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Flash Point |
115 °F (USCG, 1999), 59 °C | |
Record name | ETHYL N-AMYL KETONE | |
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Record name | 3-Octanone | |
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Solubility |
Slightly miscible (USCG, 1999), Miscible with ethanol, ether, Miscible with oxygenated solvents., In water, 2.6X10+3 mg/L at 20 °C, 2.6 mg/mL at 20 °C, soluble in most common organic solvents; insoluble in water, 1 ml in 5 ml 60% alcohol; 1 ml in 3 ml 70% alcohol (in ethanol) | |
Record name | ETHYL N-AMYL KETONE | |
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Record name | 3-OCTANONE | |
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Source | Human Metabolome Database (HMDB) | |
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Record name | 3-Octanone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
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Density |
0.822 (USCG, 1999) - Less dense than water; will float, 0.820-0.824 at 20 °C/20 °C, 0.817-0.821 (23°) | |
Record name | ETHYL N-AMYL KETONE | |
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Record name | 3-OCTANONE | |
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Record name | 3-Octanone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/396/ | |
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Vapor Density |
4.42 (USCG, 1999) - Heavier than air; will sink (Relative to Air) | |
Record name | ETHYL N-AMYL KETONE | |
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Vapor Pressure |
2.0 [mmHg], 2 mm Hg at 20 °C | |
Record name | 3-Octanone | |
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Color/Form |
Colorless liquid | |
CAS No. |
106-68-3 | |
Record name | ETHYL N-AMYL KETONE | |
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Record name | 3-Octanone | |
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Melting Point |
-23.00 °C. @ 760.00 mm Hg | |
Record name | Ethyl pentyl ketone | |
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URL | http://www.hmdb.ca/metabolites/HMDB0031295 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known biological activities of 3-octanone?
A1: this compound demonstrates a range of biological activities, including:
- Nematicidal activity: It exhibits toxicity against plant-parasitic nematodes, particularly the root-knot nematode Meloidogyne incognita. Studies show it effectively inhibits hatching and induces mortality in the infective juvenile stage of the nematode. [, , ]
- Insecticidal activity: this compound demonstrates toxicity against various insect pests, including wireworms (Agriotes lineatus), corn rootworms (Diabrotica virgifera virgifera), and garden chafers (Phyllopertha horticola). []
- Fungal signaling: It serves as an odorant from fungal pathogens that can elicit aversive responses in insects, like the locust Locusta migratoria. []
- Plant growth regulation: this compound influences plant growth and development by altering auxin/cytokinin homeostasis in Arabidopsis thaliana. This effect is mediated through the KISS ME DEADLY (KMD) gene family, impacting root architecture and growth rate. []
Q2: How does this compound exert its nematicidal effect?
A2: While the exact mechanism remains unclear, research suggests that this compound induces oxidative stress in nematodes, leading to mortality. Elevated levels of reactive oxygen species (ROS) were detected in M. incognita juveniles exposed to this compound. [] Additionally, research on Caenorhabditis elegans suggests that this compound disrupts cell membrane integrity, leading to calcium influx and neuronal cell death. []
Q3: How does the structure of this compound relate to its toxicity to nematodes?
A3: Studies using C. elegans have shown that the length of the ketone carbon chain is crucial for toxicity. Compounds structurally related to this compound, but with different chain lengths, showed altered bioactivity. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C8H16O, and its molecular weight is 128.21 g/mol.
Q5: What are the main analytical techniques used to identify and quantify this compound?
A5: Gas chromatography coupled with mass spectrometry (GC-MS) is widely used to identify and quantify this compound in various matrices, including mushroom samples, plant materials, and insect pheromone extracts. [, , , , , , , , , ]
Q6: Are there any specific spectroscopic data available for this compound?
A6: While the provided research papers primarily focus on biological activity and applications, spectroscopic data for this compound can be readily found in chemical databases like NIST, SDBS, and PubChem.
Q7: What are the potential applications of this compound in agriculture?
A7: Due to its nematicidal and insecticidal properties, this compound shows promise as a biofumigant for controlling soilborne pests. Research indicates it can effectively control major crop pests like wireworms, corn rootworms, and garden chafers. []
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